molecular formula C13H6F4N2O2S B5546007 2,3,5,6-TETRAFLUOROPHENYL {[3-(2-THIENYL)-1,2,4-OXADIAZOL-5-YL]METHYL} ETHER

2,3,5,6-TETRAFLUOROPHENYL {[3-(2-THIENYL)-1,2,4-OXADIAZOL-5-YL]METHYL} ETHER

Cat. No.: B5546007
M. Wt: 330.26 g/mol
InChI Key: GQGZKSCWZXRNJS-UHFFFAOYSA-N
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Description

2,3,5,6-TETRAFLUOROPHENYL {[3-(2-THIENYL)-1,2,4-OXADIAZOL-5-YL]METHYL} ETHER is a complex organic compound that features a tetrafluorophenyl group and a thienyl-substituted oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-TETRAFLUOROPHENYL {[3-(2-THIENYL)-1,2,4-OXADIAZOL-5-YL]METHYL} ETHER typically involves multi-step organic reactions. One common approach is the reaction of 2,3,5,6-tetrafluorophenol with a suitable oxadiazole derivative under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-TETRAFLUOROPHENYL {[3-(2-THIENYL)-1,2,4-OXADIAZOL-5-YL]METHYL} ETHER can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2,3,5,6-TETRAFLUOROPHENYL {[3-(2-THIENYL)-1,2,4-OXADIAZOL-5-YL]METHYL} ETHER has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,5,6-TETRAFLUOROPHENYL {[3-(2-THIENYL)-1,2,4-OXADIAZOL-5-YL]METHYL} ETHER involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5,6-TETRAFLUOROPHENYL {[3-(2-THIENYL)-1,2,4-OXADIAZOL-5-YL]METHYL} ETHER is unique due to its combination of a tetrafluorophenyl group and a thienyl-substituted oxadiazole moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-[(2,3,5,6-tetrafluorophenoxy)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F4N2O2S/c14-6-4-7(15)11(17)12(10(6)16)20-5-9-18-13(19-21-9)8-2-1-3-22-8/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGZKSCWZXRNJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NOC(=N2)COC3=C(C(=CC(=C3F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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